molecular formula C9H6F2N2 B13070739 7,8-Difluoroquinolin-5-amine

7,8-Difluoroquinolin-5-amine

Cat. No.: B13070739
M. Wt: 180.15 g/mol
InChI Key: NTDAJUSFWUBAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoroquinolin-5-amine typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms in quinoline precursors with fluorine atoms. This can be achieved through reactions with reagents such as Me₂PSiMe₃, resulting in the formation of dimethylphosphano derivatives, which can then be further transformed into the desired fluorinated quinoline .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches being explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoroquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

7,8-Difluoroquinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Difluoroquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This results in the inhibition of enzyme activity or disruption of biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5,7-Difluoroquinolin-2-amine
  • 6,8-Difluoroquinoline
  • 7-Fluoro-4-chloroquinoline

Comparison: 7,8-Difluoroquinolin-5-amine is unique due to the specific positioning of the fluorine atoms at the 7 and 8 positions on the quinoline ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity compared to other fluorinated quinolines. For instance, while 5,7-Difluoroquinolin-2-amine and 6,8-Difluoroquinoline also exhibit significant biological activities, their reactivity patterns and target interactions differ due to the variations in fluorine atom placement .

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

7,8-difluoroquinolin-5-amine

InChI

InChI=1S/C9H6F2N2/c10-6-4-7(12)5-2-1-3-13-9(5)8(6)11/h1-4H,12H2

InChI Key

NTDAJUSFWUBAOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2N)F)F)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.